(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine and pyrrolopyridine derivatives. The synthetic route may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Attachment of the Pyrrolopyridine Core: This step may involve coupling reactions using reagents such as palladium catalysts.
Purification and Crystallization: The final product is often purified using techniques like recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine derivatives with additional functional groups.
Scientific Research Applications
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptor sites and modulating their activity.
Signaling Pathways: Influencing cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride: The enantiomer of the compound with different stereochemistry.
Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrrolopyridine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17Cl2N3 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
3-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-10(13-5-1)7-9-8-15-12-11(9)4-2-6-14-12;;/h2,4,6,8,10,13H,1,3,5,7H2,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI Key |
KIZVXZXZUANFAT-XRIOVQLTSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.